molecular formula C5H11NO3S B555272 L-methionine sulfoxide CAS No. 3226-65-1

L-methionine sulfoxide

Cat. No. B555272
CAS RN: 3226-65-1
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-YGVKFDHGSA-N
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Description

L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It has a role as an Escherichia coli metabolite .


Synthesis Analysis

L-methionine sulfoximine and L-buthionine sulfoximine are used to prevent additional enzyme activity in Chinese hamster ovary (CHO) cell lines with supplemental Glutamine Synthase (GS) . The analytes are highly polar and thus should be amenable to HILIC-LC-MS analysis .


Molecular Structure Analysis

Methionine sulfoxide is the organic compound with the formula CH3S(O)CH2CH2CH(NH2)CO2H . It is an amino acid that occurs naturally although it is formed post-translationally .


Chemical Reactions Analysis

Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . MetO is a promising physiological marker of oxidative stress and its inefficient repair by MetO reductases (Msrs) has been linked to neurodegeneration and aging .


Physical And Chemical Properties Analysis

L-methionine sulfoxide has a molecular weight of 165.21 and is soluble in water .

Scientific Research Applications

Role in Oxidative Stress and Metabolism

L-Methionine sulfoxide plays a crucial role in metabolism and oxidative stress management. It is a metabolite of L-methionine, an essential amino acid, and has been shown to be involved in various metabolic processes and the activation of endogenous antioxidant enzymes. Its involvement in metabolism and oxidative stress is highlighted in diseases like Parkinson's, where it can protect against oxidative imbalance and mitochondrial dysfunction, potentially slowing the progression of neurodegenerative processes (Catanesi et al., 2021). Additionally, gender differences in the metabolism and toxicity of L-Methionine sulfoxide have been observed in mouse hepatocytes, suggesting differential biological roles in male and female organisms (Dever & Elfarra, 2008).

Antioxidant Enzyme Methionine Sulfoxide Reductase

L-Methionine sulfoxide is closely associated with methionine sulfoxide reductases (Msrs), enzymes that play an essential role in reducing L-Methionine sulfoxide back to L-Methionine. This reduction mechanism is vital for managing oxidative stress within cells. Neutrophil granulocytes, among human blood cells, uniquely express high levels of Msrs, suggesting a critical role in protecting cells from oxidative damage (Achilli et al., 2008).

Methionine Sulfoxide in Protein Function and Signal Transduction

Oxidation of methionine residues in proteins, forming methionine sulfoxide, can significantly impact protein function and cellular signal transduction pathways. These modifications, which can be reversed by methionine sulfoxide reductases, are found to play roles in various biological processes and diseases, including aging, inflammation, and oxidative stress-related diseases (Moskovitz & Smith, 2021).

Importance in Disease Research and Diagnosis

L-Methionine sulfoxide's metabolic pathways have been studied in the context of diseases like hepatocellular carcinoma, indicating its potential use in medical diagnostics and understanding disease mechanisms (Kuang et al., 2014).

Use in Corrosion Control and Analytical Chemistry

Beyond biological roles, L-Methionine sulfoxide and its derivatives are also studied for their applications in corrosion control and analytical chemistry. They have been investigated for their potential as corrosion inhibitors for materials like copper in certain acidic conditions (Khaled, 2010).

Safety And Hazards

L-methionine sulfoxide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186012
Record name Methionine sulfoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-methionine sulfoxide

CAS RN

3226-65-1, 86631-49-4
Record name Methionine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3226-65-1
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Record name Methionine sulfoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methionine S-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780
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Record name METHIONINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 234 °C
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
845
Citations
GH Anderson, DVM Ashley, JD Jones - The Journal of Nutrition, 1976 - academic.oup.com
… (18), in a 17-day experiment, found that the weanling rat could not utilize L-methionine sulfoxide as well as methionine, and suggested that age may determine the ability of the rat to …
Number of citations: 80 academic.oup.com
SA Miller, SR Tannenbaum, AW Seitz - The Journal of Nutrition, 1970 - Elsevier
Methionine sulfoxide is an expected oxidation product of methionine in foods which undergo lipid oxidation or are treated with strong oxidizing agents like hydrogen peroxide. The …
Number of citations: 46 www.sciencedirect.com
J Pitha, L Szente, J Greenberg - Journal of Pharmaceutical …, 1983 - Wiley Online Library
… Poly-L-methionine sulfoxide is similar to dimethyl sulfoxide in … For further comparison L-methionine sulfoxide was also in… , polyL-methionine sulfoxide, and L-methionine sulfoxide on the …
Number of citations: 34 onlinelibrary.wiley.com
JT Dever, AA Elfarra - Drug metabolism and disposition, 2006 - ASPET
Flavin-containing monooxygenases (FMOs) 1–4 oxidize methionine (Met) to methionine sulfoxide (MetO). FMO3, the primary isoform expressed in adult human liver, has the lowest K m …
Number of citations: 21 dmd.aspetjournals.org
LD Stegink, EF Bell, LJ Filer Jr, EE Ziegler… - The Journal of …, 1986 - academic.oup.com
… ingestion of L-methionine sulfoxide. Urinary methionine excretion was 20 times higher after ingestion of D-methionine than after ingestion of L-methionine or L-methionine sulfoxide, …
Number of citations: 49 academic.oup.com
MF Hullo, S Auger, E Dassa, A Danchin… - Research in …, 2004 - Elsevier
… , 0.5% glucose, 50 mgl −1 L-tryptophan, 22 mg l −1 ferric ammonium citrate, 0.1% L-glutamine, 200 mM xylose) supplemented with L-methionine, D-methionine, L-methionine sulfoxide, …
Number of citations: 59 www.sciencedirect.com
JC Lim, Z You, G Kim… - Proceedings of the …, 2011 - National Acad Sciences
… To determine the stoichiometry of Met formation, 1 μM MsrA was incubated with different concentrations of l-methionine sulfoxide (MetO) without reducing agents in 50 mM sodium …
Number of citations: 115 www.pnas.org
N Brot, H Weissbach - Peptide Science, 2000 - Wiley Online Library
… The assay utilizes radiolabeled N-acetyl-L-methionine sulfoxide that, in the presence of the enzyme and a reducing system, is converted to N-acetyl-L-methionine (Figure 2). The product…
Number of citations: 131 onlinelibrary.wiley.com
J Moskovitz, JM Poston, BS Berlett… - Journal of Biological …, 2000 - ASBMB
… It was established that a methionine auxotroph yeast strain could grow on either form of l-methionine sulfoxide. …
Number of citations: 214 www.jbc.org
AR Rodriguez, JR Kramer, TJ Deming - Biomacromolecules, 2013 - ACS Publications
We have developed a facile, scalable method for preparation of enzyme-responsive copolypeptide vesicles that requires no protecting groups or expensive components. We designed …
Number of citations: 141 pubs.acs.org

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